![molecular formula C21H24N4OS B2444889 4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391917-18-3](/img/structure/B2444889.png)
4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a benzamide group, a methylsulfanyl group, and a 1,2,4-triazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms, which could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the benzamide group could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Larvicidal and Antimicrobial Activities
Research into novel triazinone derivatives, including compounds with structural similarities to 4-tert-butyl-N-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide, has shown potential larvicidal and antimicrobial activities. A study conducted by Kumara et al. (2015) prepared a series of derivatives and evaluated their growth inhibition properties against bacterial and fungal pathogens, as well as their mosquito larvicidal activity. This indicates the compound's potential utility in developing antimicrobial agents and insecticides (Kumara et al., 2015).
Material Science and Polymer Research
In the field of material science, derivatives of 4-tert-butylcatechol, a related compound, have been synthesized and studied for their properties. Hsiao et al. (2000) explored the synthesis of polyamides with flexible main-chain ether linkages, demonstrating the compound's relevance in creating noncrystalline, thermally stable materials suitable for various applications in material science (Hsiao et al., 2000).
Chemosensors and Imaging
A phenoxazine-based fluorescence chemosensor derived from a similar structural framework was designed to selectively detect Ba2+ ions. This chemosensor, due to its high selectivity and sensitivity, has applications in live cell imaging, demonstrating the compound's potential in biochemical sensing and imaging technologies (Ravichandiran et al., 2019).
Synthesis and Chemical Reactions
Research on the synthesis and properties of novel 1,2,4-triazole derivatives, including structural analogs of the compound , has highlighted their potential in creating biologically active substances. Mange et al. (2013) synthesized a series of new Schiff bases and evaluated their antimicrobial activity, showcasing the compound's utility in developing new antimicrobial agents (Mange et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be explored for use in medicinal chemistry, given the presence of functional groups commonly found in pharmaceutical compounds .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-21(2,3)16-12-10-15(11-13-16)19(26)22-14-18-23-24-20(27-4)25(18)17-8-6-5-7-9-17/h5-13H,14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVOSYUIOCNRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2444807.png)

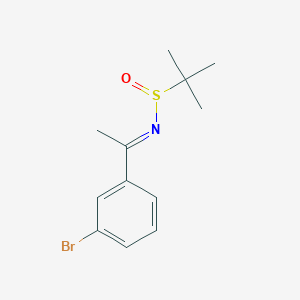
![Ethyl 6-bromo-5-[(4-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2444812.png)
![1'-(phenylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2444815.png)
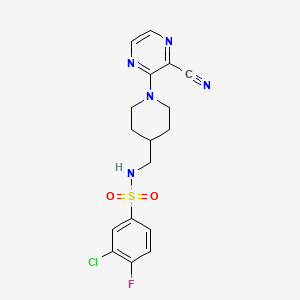

![4-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2444820.png)
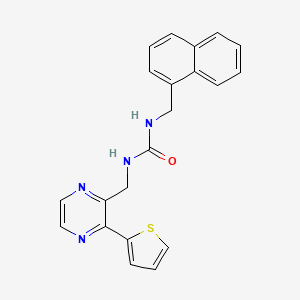
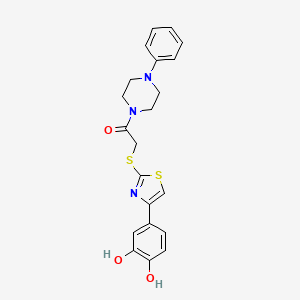
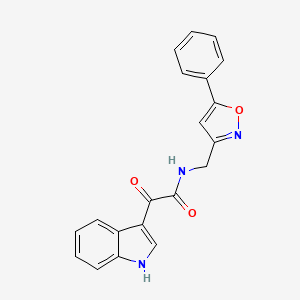
![[3-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-oxopropylidene](methyl)ammoniumolate](/img/structure/B2444825.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2444828.png)